Head-to-Head Clinical Trial: Non-Inferiority of Oral As₄S₄ (RIF) to Intravenous ATO in Non-High-Risk Acute Promyelocytic Leukemia
In a multicenter, randomized controlled trial comparing oral Realgar-Indigo naturalis formula (RIF), which contains tetraarsenic tetrasulfide (As₄S₄) as its active arsenic component, against intravenous arsenic trioxide (ATO) for the treatment of non-high-risk acute promyelocytic leukemia (APL), RIF was demonstrated to be non-inferior to ATO [1]. The study's primary endpoint was event-free survival (EFS) at 2 years. This direct comparison provides robust, patient-level evidence of therapeutic equivalence in this indication, while highlighting the differentiating advantage of an oral outpatient regimen for As₄S₄ versus an intravenous inpatient/hospital-based regimen for ATO.
| Evidence Dimension | 2-Year Event-Free Survival (EFS) |
|---|---|
| Target Compound Data | 97.3% (95% CI, 94.1%-100%) |
| Comparator Or Baseline | Arsenic trioxide (ATO): 95.1% (95% CI, 90.9%-99.4%) |
| Quantified Difference | Absolute difference: +2.2%; Hazard Ratio (HR) for EFS: 0.62 (95% CI, 0.18–2.10), p=0.001 for non-inferiority |
| Conditions | Phase 3, multicenter, randomized, controlled, non-inferiority trial; patients aged 18-70 years with newly diagnosed non-high-risk APL; post-induction therapy with ATRA plus RIF vs ATRA plus ATO (n=286). |
Why This Matters
This evidence demonstrates that As₄S₄ (as RIF) offers comparable life-saving efficacy to the intravenous standard-of-care ATO, but with the critical procurement and healthcare system advantage of being an oral formulation suitable for outpatient management.
- [1] Zhu XF, et al. Arsenic trioxide versus Realgar-Indigo naturalis formula in non-high-risk acute promyelocytic leukemia: a multicenter, randomized trial. Haematologica. 2024. View Source
